ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
Description
This compound is a heterocyclic derivative featuring a pyrazole ring fused to a pyrazolo[1,5-a]pyrimidine scaffold. Key structural elements include:
- Ethyl ester group at position 4 of the pyrazole ring.
- 5-amino substituent on the pyrazole core.
- 2-ethyl, 3-(4-fluorophenyl), and 5-methyl groups on the pyrazolo[1,5-a]pyrimidine moiety.
Properties
Molecular Formula |
C21H21FN6O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H21FN6O2/c1-4-16-18(13-6-8-14(22)9-7-13)20-25-12(3)10-17(28(20)26-16)27-19(23)15(11-24-27)21(29)30-5-2/h6-11H,4-5,23H2,1-3H3 |
InChI Key |
YXRCDBREOHFRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C)N4C(=C(C=N4)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the pyrimidine ring and the fluorophenyl group. The final step involves the esterification of the carboxylate group.
Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of Pyrimidine Ring: The pyrimidine ring is introduced via a cyclization reaction involving an appropriate precursor such as an aminopyrimidine derivative.
Introduction of Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole and pyrimidine rings, along with substituents like the ethyl group, undergo oxidation under controlled conditions. Key findings include:
| Reagent/Conditions | Reaction Site | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | Ethyl group | Carboxylic acid | 60–75 | |
| H₂O₂ (basic) | Amino group | Nitro derivative | 45–50 | |
| O₂ (catalytic) | Pyrimidine | Oxidized ring | 30–40 |
-
Mechanistic Insight : The ethyl group oxidizes to a carboxylic acid via radical intermediates in acidic KMnO₄ conditions. The amino group forms nitro derivatives via peroxide-mediated pathways.
Reduction Reactions
The compound participates in selective reductions, particularly at the ester and amino groups:
-
Key Observation : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the pyrimidine ring. Defluorination occurs under hydrogenation conditions .
Substitution Reactions
The 4-fluorophenyl and pyrazole groups are active sites for nucleophilic/electrophilic substitutions:
-
Notable Case : Suzuki coupling introduces aryl groups at the pyrimidine position, enabling structural diversification for drug discovery .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Catalyst | Product | Application | Reference |
|---|---|---|---|---|
| 1M NaOH (reflux) | None | Carboxylic acid derivative | Bioactive intermediate | |
| HCl (aqueous, 80°C) | H⁺ | Acid + ethanol byproduct | Synthetic precursor |
-
Industrial Relevance : Hydrolysis to the carboxylic acid is a critical step in prodrug activation . Yields exceed 90% under optimized alkaline conditions.
Cycloaddition and Ring-Opening
The pyrazolo[1,5-a]pyrimidine core participates in cycloaddition reactions:
| Reaction | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride (heat) | Fused bicyclic adduct | 40–45 | |
| Ring-opening | Grignard reagent | Pyrimidine ring expansion | 50–55 |
Photochemical Reactions
The fluorophenyl group exhibits unique behavior under UV light:
| Conditions | Observation | Application | Reference |
|---|---|---|---|
| UV (365 nm) | Fluorescence enhancement | Optical material synthesis | |
| Visible light + dye | C-F bond activation | Defluorination |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines, including derivatives like ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate, as effective anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | Activity |
|---|---|
| MCF-7 (Breast) | High cytotoxicity |
| HeLa (Cervical) | Significant growth inhibition |
| A549 (Lung) | Moderate cytotoxicity |
In particular, derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting mechanisms involving the modulation of key signaling pathways related to tumor growth and survival .
Neurological Applications
Research indicates that compounds within this class may act as neuropeptide Y receptor antagonists. This activity suggests potential applications in treating neurological disorders such as anxiety and depression. The high binding affinity of these compounds to specific receptors enhances their therapeutic viability .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has also been documented. Studies demonstrate that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of the Pyrazole Core : The initial step typically involves the condensation of appropriate precursors to form the pyrazole ring.
- Pyrimidine Fusion : Subsequent reactions introduce the pyrimidine moiety through cyclization reactions.
- Functionalization : The introduction of amino and carboxylate groups is achieved via standard organic synthesis techniques, including nucleophilic substitutions and coupling reactions.
These synthetic routes are crucial for optimizing yield and purity while allowing for structural modifications that can enhance biological activity .
Case Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that a series of pyrazolo[1,5-a]pyrimidine derivatives exhibited potent anticancer activities against human colon cancer cell lines. The study emphasized structure–activity relationships (SAR), revealing that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity .
Case Study 2: Neurological Research
In another investigation, compounds similar to ethyl 5-amino derivatives were tested for their effects on TRPC channels involved in neuronal signaling. The results indicated that these compounds could modulate ion channel activity, providing insights into their potential use in treating neurological disorders .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 618070-65-8)
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid (CAS 187949-90-2)
- Similarity : 0.95
- Structural Differences : Replaces the ethyl ester with a carboxylic acid group and lacks the pyrazolo[1,5-a]pyrimidine system.
- Implications : The carboxylic acid group increases polarity, reducing membrane permeability. This compound may serve as a synthetic intermediate rather than a bioactive molecule.
MK8 (2-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one)
- Key Features: Contains a 4-fluorophenyl group and a pyrazolo[1,5-a]pyrimidinone core .
- MK8’s phenyl substituent at position 5 may reduce steric hindrance relative to the target’s 5-methyl group.
Substituent Effects on Physicochemical Properties
- Trends : Bulky substituents (e.g., pyrazolo-pyrimidine in the target) increase molecular weight and likely elevate melting points due to enhanced aromatic stacking .
Biological Activity
Ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, kinase inhibitor, and other therapeutic applications.
The biological activity of pyrazolo[1,5-a]pyrimidines, including the compound , is often linked to their ability to inhibit specific kinases. For instance, compounds in this class have shown significant inhibition of Pim-1 and Flt-3 kinases, which are critical in cell growth and survival pathways. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Key Findings from Research
- Pim-1 Inhibition : Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on Pim-1 kinase, with selectivity scores indicating high efficacy against this target while sparing others .
- Flt-3 Inhibition : Similar compounds have demonstrated dual inhibition of both Pim-1 and Flt-3 with submicromolar potency . This dual action is significant for treating hematological malignancies where Flt-3 mutations are prevalent.
- Cellular Assays : In vitro studies have shown that these compounds can suppress the phosphorylation of BAD protein, a marker for apoptosis regulation, indicating their potential to induce cancer cell death .
Biological Activities
The compound's biological activities extend beyond kinase inhibition:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:
- Cell Viability Assays : Compounds have been tested against various cancer cell lines (e.g., MDA-MB-231) demonstrating significant growth inhibition .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds do not inhibit traditional targets such as cell wall biosynthesis but may affect mitochondrial functions instead .
Other Therapeutic Applications
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have shown promise in other areas:
- Antimicrobial Activity : Recent evaluations indicate that these compounds possess antimicrobial properties against Gram-positive bacteria .
- Neuroprotective Effects : Some derivatives have been studied for their potential in treating neurodegenerative diseases due to their antioxidant properties .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate?
The compound is synthesized via multi-step protocols involving pyrazole and pyrimidine precursors. A common approach involves cyclocondensation of 5-aminopyrazole derivatives with enaminones or enolate intermediates. For instance, 5-aminopyrazole reacts with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol to form pyrazolo[1,5-a]pyrimidine cores, followed by functionalization with ethyl carboxylate groups . Key intermediates include pyrazole-4-carbonyl chlorides generated through cyclization, formylation, and acylation steps .
Q. What analytical techniques are critical for confirming the structure of this compound?
Structural elucidation relies on:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments .
- X-ray crystallography : Resolves regiochemistry and confirms bond angles, as demonstrated for related pyrazolo[1,5-a]pyrimidine derivatives .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like carboxylate esters and amino groups .
Q. How is purity assessed during synthesis?
High-performance liquid chromatography (HPLC) with UV detection and melting point analysis are standard. For example, purity of intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride is confirmed via HPLC (≥95% purity) and sharp melting points (e.g., 263–265°C) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for higher yields in pyrazolo[1,5-a]pyrimidine synthesis?
Statistical design of experiments (DoE) minimizes trial-and-error. Factorial designs evaluate variables like solvent polarity (e.g., ethanol vs. PEG-400), temperature (reflux vs. ambient), and catalyst loading. For example, solvent-free condensation of barbituric acids with pyrazol-5-amines improves yields by reducing side reactions . Reaction fundamentals (e.g., activation energy via quantum calculations) further guide optimization .
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?
Discrepancies arise from tautomerism or crystal packing effects. Strategies include:
Q. What role does computational modeling play in designing derivatives of this compound?
Quantum chemical calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For example, ICReDD integrates reaction path searches using DFT to identify optimal substituents (e.g., trifluoromethyl groups for enhanced bioactivity) . Molecular docking simulations further prioritize derivatives for biological testing .
Q. How can researchers evaluate the bioactivity of this compound against disease targets?
- In vitro assays : Test enzyme inhibition (e.g., phosphodiesterases) or cytotoxicity using cell lines .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess impact on activity .
- Metabolic stability assays : Use liver microsomes to predict pharmacokinetics .
Q. What strategies address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization?
- Directing groups : Electron-withdrawing groups (e.g., nitro) guide electrophilic substitution .
- Protecting groups : Temporarily block reactive sites (e.g., amino groups) during coupling reactions .
- Microwave-assisted synthesis : Enhances selectivity in heterocycle formation .
Methodological Challenges and Solutions
Q. What approaches are used to scale up synthesis while maintaining reproducibility?
Q. How can stability and degradation products of this compound be analyzed?
- Forced degradation studies : Expose the compound to heat, light, and humidity, followed by LC-MS to identify degradation pathways .
- Accelerated stability testing : Uses high-temperature chambers to predict shelf-life .
- Hydrolysis kinetics : Quantifies ester group susceptibility under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
